PDM11

Description

Structure

3D Structure

Properties

IUPAC Name |

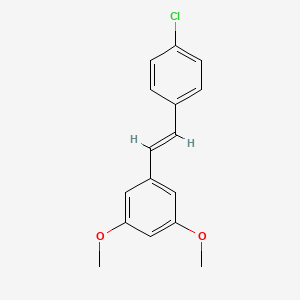

1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHHOTWBLKKBBT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Role of p11 (S100A10) in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p11 protein, also known as S100A10, has emerged as a critical player in the neurobiology of mood disorders, particularly major depressive disorder (MDD). This small, non-calcium-binding member of the S100 protein family is intricately involved in the regulation of serotonin signaling, the mechanism of action of antidepressants, and neurogenesis. Deficits in p11 expression have been consistently observed in post-mortem brain tissue of depressed individuals and in animal models of depression. Conversely, successful antidepressant treatment is often associated with an upregulation of p11 levels. This technical guide provides an in-depth overview of the core functions of p11 in the brain, focusing on its molecular interactions, involvement in signaling pathways, and the experimental methodologies used to elucidate its roles. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research in this promising area of neuroscience and drug development.

Core Functions of p11 in the Brain

p11's primary function in the brain revolves around its ability to act as an adaptor protein, facilitating the trafficking and cell surface expression of its binding partners. This function is central to its role in modulating neurotransmission and synaptic plasticity.

Regulation of Serotonin Receptor Trafficking and Signaling

A cornerstone of p11's role in mood regulation is its interaction with specific serotonin receptors. Studies have demonstrated a direct physical interaction between p11 and the intracellular domains of serotonin 1B (5-HT1B) and 5-HT4 receptors.[1][2] This interaction is crucial for the proper localization of these receptors to the neuronal cell surface. By chaperoning these receptors to the plasma membrane, p11 effectively increases their availability for serotonin binding, thereby enhancing serotonergic neurotransmission.[1][2] Mice lacking p11 exhibit a depressive-like phenotype and a blunted response to antidepressant medications, underscoring the importance of this regulatory mechanism.

Interaction with the Annexin A2 Heterotetramer

p11 exists in a tight, non-covalent heterotetrameric complex with Annexin A2 (AnxA2).[3][4][5][6] This complex is the predominant form of p11 in cells and is crucial for many of its functions. The N-terminal region of AnxA2 contains the binding site for p11. The formation of the p11/AnxA2 complex is essential for the stability of p11 and for its role in processes such as exocytosis and endocytosis.

Modulation of Gene Transcription via SMARCA3

The p11/AnxA2 complex has been shown to interact with the chromatin-remodeling factor SMARCA3.[7] This interaction enhances the DNA-binding affinity of SMARCA3 and promotes its localization to the nuclear matrix.[7] This suggests a role for p11 in regulating gene transcription, which may contribute to the long-term neuroplastic changes observed with antidepressant treatment.

Influence on Neurogenesis

Several studies have implicated p11 in the regulation of adult hippocampal neurogenesis, a process known to be stimulated by chronic antidepressant treatment. p11 knockout mice show a reduction in the proliferation of neural progenitor cells in the dentate gyrus of the hippocampus.[8] This suggests that p11 is a key mediator of the neurogenic effects of antidepressants.

Regulation of Ion Channel Function

p11 has been shown to interact with and modulate the function of various ion channels, including the voltage-gated sodium channel NaV1.8 and the acid-sensing ion channel 1a (ASIC1a).[9][10] By influencing the trafficking and surface expression of these channels, p11 can impact neuronal excitability and pain perception.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on p11 function in the brain.

| Interacting Partner | Brain Region | Method | Finding | Reference |

| 5-HT1B Receptor | Not specified | Yeast Two-Hybrid | Direct Interaction | [1] |

| 5-HT4 Receptor | Not specified | Yeast Two-Hybrid | Direct Interaction | [1] |

| Annexin A2 | Not specified | Crystallography | Forms a stable heterotetramer | [3][4][5][6] |

| SMARCA3 | Not specified | Co-immunoprecipitation | Direct Interaction | [7] |

| NaV1.8 | Dorsal Root Ganglion | GST pull-down, Yeast Two-Hybrid | Direct interaction with the N-terminus | [10] |

| ASIC1a | Dorsal Root Ganglion | Yeast Two-Hybrid, Co-immunoprecipitation | Direct interaction with the N-terminus | [9] |

| Condition | Brain Region | Method | Change in p11 Expression | Reference |

| Major Depressive Disorder (post-mortem) | Prefrontal Cortex | Western Blot, qPCR | Decreased | [11][12] |

| Chronic Antidepressant Treatment (rodent) | Hippocampus, Frontal Cortex | Western Blot, qPCR | Increased | [1] |

| BDNF Knockout (mouse) | Cortex, Striatum | In Situ Hybridization, Western Blot | Decreased | [11] |

Signaling Pathways and Experimental Workflows

p11-Mediated Serotonin Receptor Signaling

BDNF/TrkB Signaling Pathway Leading to p11 Expression

Experimental Workflow: Co-Immunoprecipitation

Detailed Experimental Protocols

Co-Immunoprecipitation of p11 and Interacting Proteins

Objective: To isolate and identify proteins that interact with p11 in native brain tissue lysates.

Materials:

-

Fresh or frozen brain tissue (e.g., hippocampus, prefrontal cortex)

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitor cocktails.

-

Anti-p11 antibody (select a validated antibody for IP)

-

Normal IgG from the same species as the anti-p11 antibody (negative control)

-

Protein A/G magnetic beads

-

Wash Buffer: Co-IP Lysis Buffer without glycerol

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5)

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents

Procedure:

-

Lysate Preparation:

-

Homogenize brain tissue in ice-cold Co-IP Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (lysate) to a new pre-chilled tube.

-

-

Pre-clearing:

-

Add Protein A/G magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the anti-p11 antibody or normal IgG to the pre-cleared lysate.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Collect the beads on a magnetic rack and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.

-

Immediately neutralize the eluate with Neutralization Buffer.

-

Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

-

-

Analysis:

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against p11 and the suspected interacting protein.

-

Forced Swim Test in Mice

Objective: To assess depressive-like behavior in mice by quantifying their immobility time in an inescapable water tank.

Materials:

-

Cylindrical glass beaker (25 cm height, 10 cm diameter)

-

Water at 23-25°C

-

Video recording system

-

Stopwatch or automated tracking software

Procedure:

-

Habituation (Day 1):

-

Fill the beaker with water to a depth of 15 cm.

-

Gently place each mouse into the beaker for a 15-minute pre-swim session.

-

After 15 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.

-

-

Test Session (Day 2):

-

24 hours after the pre-swim, place the same mouse back into the beaker with fresh water for a 6-minute test session.

-

Record the entire 6-minute session.

-

-

Scoring:

-

Analyze the last 4 minutes of the 6-minute test session.

-

Score the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

-

An increase in immobility time is interpreted as a depressive-like behavior.

-

In Situ Hybridization for p11 mRNA

Objective: To visualize the cellular localization and quantify the expression of p11 mRNA in brain sections.

Materials:

-

Cryosectioned brain tissue on coated slides

-

DIG-labeled antisense and sense (control) riboprobes for p11

-

Hybridization buffer (e.g., containing formamide, SSC, Denhardt's solution, yeast tRNA, and salmon sperm DNA)

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate for colorimetric detection

-

Standard histology reagents (e.g., xylene, ethanol series)

Procedure:

-

Probe Synthesis:

-

Synthesize DIG-labeled riboprobes from a linearized plasmid containing the p11 cDNA using an in vitro transcription kit.

-

-

Tissue Preparation:

-

Fix brain sections with 4% paraformaldehyde.

-

Treat with proteinase K to improve probe penetration.

-

Post-fix and acetylate the sections.

-

-

Hybridization:

-

Apply the hybridization buffer containing the DIG-labeled probe to the sections.

-

Incubate overnight in a humidified chamber at an optimized temperature (e.g., 65°C).

-

-

Washing:

-

Perform a series of stringent washes with SSC buffers at high temperature to remove non-specifically bound probe.

-

-

Immunodetection:

-

Block non-specific antibody binding.

-

Incubate with an anti-DIG-AP antibody.

-

Wash to remove unbound antibody.

-

-

Color Development:

-

Incubate the sections with the NBT/BCIP substrate until the desired color intensity is reached.

-

-

Mounting and Imaging:

-

Dehydrate the sections and mount with a coverslip.

-

Image the sections using a bright-field microscope.

-

Conclusion and Future Directions

The p11 protein stands as a significant molecular entity in the pathophysiology of depression and the therapeutic response to antidepressants. Its role as a crucial regulator of serotonin receptor function, a modulator of neurogenesis, and a participant in transcriptional regulation highlights its potential as a target for novel antidepressant therapies. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate functions of p11 in the brain. Future research should focus on elucidating the precise molecular mechanisms by which p11 is regulated and how it orchestrates its diverse cellular effects. A deeper understanding of the p11 signaling network will undoubtedly pave the way for the development of more effective and faster-acting treatments for major depressive disorder.

References

- 1. p11 and its role in depression and therapeutic responses to antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzinfo.org [alzinfo.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Interactions and Conformational Changes of Annexin A2/p11 Heterotetramer Models on a Membrane: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The crystal structure of a complex of p11 with the annexin II N-terminal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4hre - Crystal Structure of p11/Annexin A2 Heterotetramer in Complex with SMARCA3 Peptide - Summary - Protein Data Bank Japan [pdbj.org]

- 8. P11 Loss-of-Function is Associated with Decreased Cell Proliferation and Neurobehavioral Disorders in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The trafficking of NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A role for p11 in the antidepressant action of brain-derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of p11 in Patients with Depression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the p11 (S100A10) Gene and Protein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the p11 gene, also known as S100A10, and its corresponding protein. It delves into the gene and protein structure, its key interactions, and its role in significant signaling pathways. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of molecular processes.

Gene Structure and Location

The human S100A10 gene, which codes for the p11 protein, is a member of the S100 family of genes. These genes are clustered on chromosome 1q21, a region frequently associated with genomic alterations.

Table 1: Genomic Details of the Human S100A10 Gene

| Feature | Description |

| Gene Symbol | S100A10 |

| Aliases | p11, 42C, ANX2L, ANX2LG, CAL1L, CLP11 |

| Genomic Location | Chromosome 1, band q21.3[1] |

| Coordinates | Start: 151,982,915 bp, End: 151,993,859 bp[1] |

| Exon-Intron Structure | The S100A10 gene comprises two introns. The first is located in the 5' untranslated region, and the second is within the protein-coding sequence, separating the codons for amino acids that connect the two EF-hand motifs. |

Transcription of the S100A10 gene can produce seven different mRNA molecules, including six alternatively spliced variants and one unspliced form. These variants arise from truncation at the 5' end, alternative splicing, or the retention of introns.

Protein Structure and Properties

The p11 protein is a member of the S100 family of calcium-binding proteins, characterized by two EF-hand calcium-binding motifs.[1] However, a unique feature of p11 is its insensitivity to calcium due to amino acid substitutions in its calcium-binding loops. This results in the protein being locked in a perpetually active conformation.

Primary and Secondary Structure

The p11 monomer is an asymmetric protein composed of four alpha-helices.[1]

Tertiary and Quaternary Structure

p11 can exist in several forms: as a free monomer, a homodimer, or as part of a heterotetramer. The most prominent form is the heterotetramer, known as AIIt, which consists of a p11 homodimer complexed with two molecules of Annexin A2.[1] This complex is more stable than the p11 dimer alone. The interaction with Annexin A2 is crucial for the stability and function of p11, as Annexin A2 protects p11 from ubiquitin-dependent degradation. The crystallographic structure of the p11 protein tetramer reveals disulfide bonds between the pair of dimers.[1]

Table 2: Physicochemical Properties of Human p11 (S100A10) Protein

| Property | Value |

| Molecular Weight | ~11 kDa (monomer) |

| Theoretical Isoelectric Point (pI) | 6.87 (Calculated using the ExPASy Compute pI/Mw tool) |

Key Molecular Interactions and Binding Affinities

p11's function is intrinsically linked to its interactions with a variety of other proteins. The heterotetrameric complex with Annexin A2 is central to many of its roles.

Table 3: Binding Affinities of p11 (S100A10) with Key Interaction Partners

| Binding Partner | Dissociation Constant (Kd) | Method |

| Annexin A2 | 13 nM[2] | Not Specified |

| Plasminogen (within AIIt complex) | 0.11 µM[3] | Not Specified |

| Tissue Plasminogen Activator (tPA) (within AIIt complex) | 0.68 µM[3] | Not Specified |

| Annexin A2 (Ca2+ sensitivity of interaction) | Kd(Ca2+) reduced to ~2 µM[4] | Chromaffin granule aggregation assay |

The binding of p11 to Annexin A2 significantly increases the latter's affinity for calcium, facilitating its interaction with membranes.[2]

Signaling Pathways

p11 is a key player in several critical signaling pathways, primarily through its interaction with Annexin A2 in the AIIt complex.

Plasminogen Activation Pathway

The AIIt complex on the cell surface functions as a receptor for plasminogen and tissue plasminogen activator (tPA).[4] This colocalization facilitates the efficient conversion of plasminogen to plasmin, a potent serine protease involved in fibrinolysis and extracellular matrix degradation.

Serotonin Receptor Trafficking

p11 plays a crucial role in the trafficking of serotonin receptors, particularly 5-HT1B and 5-HT4, to the neuronal cell surface.[1] By increasing the number of these receptors at the synapse, p11 enhances the efficiency of serotonergic signaling, a pathway implicated in mood regulation and the action of antidepressants.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to study p11-Annexin A2 Interaction

This protocol outlines the general steps for co-immunoprecipitating p11 and its binding partners, such as Annexin A2, from cell lysates.

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody specific to p11 (bait protein)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Antibody specific to the potential interacting protein (e.g., Annexin A2) for Western blot detection

-

Cell Lysis: Harvest cells and lyse them on ice using a gentle lysis buffer to maintain protein-protein interactions.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody against the bait protein (p11) to the pre-cleared lysate and incubate to allow the antibody to bind to its target.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (Annexin A2).

References

- 1. S100A10 - Wikipedia [en.wikipedia.org]

- 2. The Annexin A2/S100A10 Complex: The Mutualistic Symbiosis of Two Distinct Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S100A10 and Cancer Hallmarks: Structure, Functions, and its Emerging Role in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biochemistry and Regulation of S100A10: A Multifunctional Plasminogen Receptor Involved in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The p11 (S100A10) and Annexin A2 Interaction: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between p11 (also known as S100A10) and Annexin A2 (ANXA2) is a critical molecular partnership implicated in a multitude of cellular processes, ranging from membrane dynamics and ion channel regulation to fibrinolysis and oncogenesis. This technical guide provides an in-depth examination of the core aspects of this interaction, including the structural biology of the complex, quantitative binding data, key signaling pathways, and detailed experimental protocols for its investigation. The p11-ANXA2 heterotetramer, formed by two ANXA2 molecules and a p11 dimer, represents a significant regulatory hub. Understanding the intricacies of this complex is paramount for developing novel therapeutic strategies targeting diseases where its function is dysregulated, such as cancer, major depressive disorder, and thrombotic conditions.

Introduction to p11 and Annexin A2

Annexin A2 (ANXA2) is a 36 kDa, calcium-dependent, phospholipid-binding protein belonging to the annexin family.[1][2][3] It plays a pivotal role in organizing membrane domains, linking the plasma membrane to the actin cytoskeleton, and participating in processes like exocytosis and endocytosis.[1][4] ANXA2 consists of a conserved C-terminal core domain, which contains the calcium and phospholipid-binding sites, and a variable N-terminal domain that is the primary site for protein-protein interactions and post-translational modifications.[4][5]

p11 (S100A10) is a small, 11 kDa protein and a member of the S100 family of EF-hand calcium-binding proteins.[6][7] Uniquely, p11 is calcium-insensitive due to critical amino acid substitutions in its calcium-binding loops, which lock it into a permanently active conformation.[7][8][9] p11 exists as a tight, non-covalent dimer and its primary function is to act as a regulatory light chain for ANXA2.[7][10][11]

The interaction between these two proteins results in the formation of a stable heterotetramer, (ANXA2)₂(p11)₂, often referred to as AIIt .[2][4][12] This complex is the predominant functional form, particularly at the plasma membrane and on early endosomes.[7] The formation of the AIIt complex is crucial, as it modulates the biochemical properties and cellular localization of both proteins. For instance, binding to p11 significantly increases the affinity of ANXA2 for calcium and phospholipids, facilitating its membrane-anchoring functions.[4][13] Conversely, ANXA2 binding is essential for the intracellular stability of p11, protecting it from rapid ubiquitin-dependent proteasomal degradation.[13][14]

Quantitative Data: Binding Affinities and Stoichiometry

The AIIt complex serves as a cell surface receptor for key components of the fibrinolytic system. The binding affinities of the membrane-associated complex and its subunits to tissue-type plasminogen activator (tPA), plasminogen, and plasmin have been quantified, primarily through Surface Plasmon Resonance (SPR). These interactions are central to the complex's role in regulating extracellular proteolysis.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| AIIt Complex & t-PA | SPR | 0.68 µM | [15] |

| AIIt Complex & Plasminogen | SPR | 0.11 µM | [15] |

| AIIt Complex & Plasmin | SPR | 75 nM | [15] |

| p11 (S100A10) & t-PA | SPR | 0.45 µM | [16] |

| p11 (S100A10) & Plasminogen | SPR | 1.81 µM | [16] |

Note: Data indicates that the heterotetrameric (AIIt) complex binds plasminogen and plasmin with higher affinity than the p11 subunit alone, highlighting the cooperative nature of the complex. While early reports suggested ANXA2 binds tPA directly, more recent studies indicate this interaction is mediated by the p11 subunit.[16]

Key Signaling Pathways and Biological Functions

The p11-ANXA2 complex is a multifunctional regulator involved in several critical cellular pathways.

Fibrinolysis Pathway

One of the most well-characterized functions of the AIIt complex is its role as a co-receptor for plasminogen and tPA on the surface of endothelial cells and various cancer cells.[12][17][18] By binding both the enzyme (tPA) and the substrate (plasminogen), the complex dramatically enhances the catalytic efficiency of plasmin generation.[17] This localized plasmin activity is crucial for clearing fibrin deposits (fibrinolysis), maintaining vascular patency, and also contributes to extracellular matrix degradation during cell invasion and metastasis.[19][20] The C-terminal lysine residues of p11 are essential for binding both tPA and plasminogen.[12][19] Translocation of the complex to the cell surface is a regulated process, facilitated by the Src-kinase-mediated phosphorylation of ANXA2 at Tyrosine 23.[14][17]

References

- 1. Annexin A2 - Wikipedia [en.wikipedia.org]

- 2. Annexin A2 Heterotetramer: Structure and Function [mdpi.com]

- 3. sinobiological.com [sinobiological.com]

- 4. Annexin A2 Heterotetramer: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in cancer treatment: a new therapeutic target, Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S100A10 - Wikipedia [en.wikipedia.org]

- 7. S100A10/p11: family, friends and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. mdpi.com [mdpi.com]

- 11. The crystal structure of a complex of p11 with the annexin II N-terminal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Endothelial Cell Annexin A2 Regulates Polyubiquitination and Degradation of Its Binding Partner S100A10/p11 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The endothelial cell annexin A2 system and vascular fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Annexin A2/S100A10 Complex: The Mutualistic Symbiosis of Two Distinct Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin A2 in Fibrinolysis, Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Biology of Annexin A2: From Vascular Fibrinolysis to Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Gene - S100A10 [maayanlab.cloud]

The Discovery and History of S100A10: A Technical Guide

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: S100A10, also known as p11, is a crucial member of the S100 family of EF-hand calcium-binding proteins. Unlike its relatives, S100A10 is unique in that it does not bind calcium, rendering it constitutively active. Predominantly found in a heterotetrameric complex with annexin A2, S100A10 plays a significant role in a multitude of cellular processes, including membrane trafficking, ion channel regulation, and plasminogen activation. Its involvement in the pathophysiology of major depressive disorder and various cancers has positioned it as a protein of considerable interest for therapeutic development. This technical guide provides an in-depth exploration of the discovery, history, and core functions of S100A10.

Discovery and Historical Timeline

The journey to understanding S100A10 has been marked by several key discoveries that have progressively unveiled its identity and multifaceted functions.

| Year | Milestone | Key Researchers/Publication | Significance |

| 1985 | Initial Identification as p11 | Gerke and Weber | The 11-kDa protein, termed p11, was first identified as the light chain of the p36-kd substrate complex of viral tyrosine-specific protein kinases. Sequence analysis revealed its homology to the S-100 protein family.[1] |

| 1992 | Gene Cloning and Characterization | Harder, T., Kube, E., & Gerke, V. | The human gene encoding p11 (CLP11) was cloned and characterized, confirming its structural similarity to other members of the S-100 gene family and its location on chromosome 1q21.[2] |

| 1997 | Recombinant Protein Production | The successful cloning and purification of full-length human recombinant S100A10 and annexin A2 enabled detailed biochemical analyses of their interaction and function.[1] | |

| Late 1990s - Early 2000s | Elucidation of the Annexin A2-S100A10 Complex | Multiple Researchers | Extensive research established that S100A10 predominantly exists in a stable heterotetrameric complex with annexin A2, which is crucial for its localization and function. |

| 2000s | Role in Plasminogen Activation | The S100A10-annexin A2 complex was identified as a key cell surface receptor for plasminogen and tissue plasminogen activator (tPA), significantly enhancing plasmin generation.[1] | |

| 2000s | Link to Depression | Studies in animal models revealed that a deficiency in S100A10 leads to depression-like behaviors, linking the protein to the neurobiology of mood disorders. | |

| 2010s - Present | Involvement in Cancer and as a Therapeutic Target | Multiple Researchers | A growing body of evidence has implicated S100A10 in cancer progression, including proliferation, invasion, and metastasis, making it a potential target for novel cancer therapies. |

The S100A10-Annexin A2 Complex: A Core Functional Unit

S100A10's primary mode of action is through its tight association with annexin A2, a calcium-dependent phospholipid-binding protein. This interaction is fundamental to the stability and function of S100A10.

Structure and Stability

The S100A10-annexin A2 complex, often referred to as AIIt, is a heterotetramer consisting of two S100A10 monomers forming a dimer that bridges two annexin A2 molecules.[2] The overexpression of the annexin A2 gene leads to increased levels of S100A10 protein, indicating that the formation of this complex stabilizes S100A10.[2]

Binding Affinity

| Interacting Proteins | Method | Dissociation Constant (Kd) |

| S100A10-Annexin A2 complex and AHNAK5 peptide | Isothermal Titration Calorimetry | 28 ± 2 nM |

| S100A10-Annexin A2 complex and AHNAK5 peptide | Fluorescence Spectroscopy | 35 ± 4 nM |

Role in Plasminogen Activation

A pivotal function of the cell-surface S100A10-annexin A2 complex is the regulation of plasminogen activation. This process is crucial in various physiological and pathological events, including tissue remodeling, inflammation, and tumor invasion.

Mechanism of Action

The S100A10 subunit of the complex provides a binding site for both tissue plasminogen activator (tPA) and plasminogen, bringing them into close proximity and thereby dramatically accelerating the conversion of plasminogen to the active protease, plasmin.[1]

S100A10-mediated plasminogen activation at the cell surface.

Quantitative Effects on Plasminogen Activation

Studies have demonstrated the significant enhancement of plasmin generation by S100A10.

| Protein/Complex | Fold-Increase in tPA-dependent Plasminogen Activation |

| Recombinant Annexin A2 monomer | ~2-fold |

| Recombinant homodimeric S100A10 | ~46-fold |

| Recombinant S100A10-Annexin A2 complex | ~77-fold |

| S100A10-Annexin A2 complex (in vitro assay) | ~341-fold (compared to monomeric Annexin A2)[1] |

Signaling Pathways Involving S100A10

S100A10 is implicated in several intracellular signaling pathways that regulate cell proliferation, survival, and metabolism, particularly in the context of cancer.

AKT/mTOR Pathway

In various cancers, S100A10 has been shown to promote cell growth and survival by activating the AKT/mTOR signaling cascade.

S100A10 activation of the AKT/mTOR signaling pathway.

JNK Pathway

S100A10 can also influence cell proliferation and adhesion through the c-Jun N-terminal kinase (JNK) pathway.

S100A10-mediated activation of the JNK signaling pathway.

Key Experimental Protocols

The study of S100A10 has relied on a variety of molecular and cellular biology techniques. Below are outlines of key experimental workflows.

Cloning of the Human S100A10 Gene

The initial cloning of the S100A10 gene was a foundational step in its characterization.

Workflow for the cloning and characterization of the S100A10 gene.

Co-Immunoprecipitation of S100A10 and Annexin A2

This technique is essential for demonstrating the in vivo interaction between S100A10 and its binding partners.

References

The Molecular Machinery of Mood: An In-depth Guide to the Role of p11 in Depression

Abstract: The protein p11, also known as S100A10, has emerged as a critical player in the molecular and cellular mechanisms that underlie Major Depressive Disorder (MDD). Initially identified as an interacting partner for serotonin receptors, research has unveiled its multifaceted role in amplifying serotonergic signaling, regulating gene transcription, and modulating ion channel function. Studies consistently demonstrate decreased p11 levels in postmortem brain tissue of depressed individuals and in various animal models of depression.[1][2][3][4] Conversely, successful antidepressant interventions, including pharmacotherapy and electroconvulsive therapy, have been shown to upregulate p11 expression.[1][2][5] Genetically modified mouse models have been instrumental in confirming its causal role; mice lacking p11 exhibit depression-like behaviors, whereas those overexpressing it display an antidepressant-like phenotype.[1][2][6] This technical guide synthesizes the current understanding of p11's molecular mechanisms, presenting key data, experimental methodologies, and its potential as both a biomarker and a novel therapeutic target for mood disorders.

Core Molecular Mechanisms of p11 in Depression

The function of p11 in the central nervous system is diverse, primarily revolving around its ability to act as an adaptor protein, bringing other proteins together and regulating their localization and function. Its mechanisms in depression can be broadly categorized into three key areas: regulation of neurotransmitter receptors, nuclear signaling, and modulation of ion channels.

Regulation of Serotonin Receptor Trafficking

A pivotal discovery in understanding p11's role in depression was its direct interaction with specific serotonin (5-HT) receptors.[7] Using a yeast two-hybrid screen, p11 was found to bind to the intracellular domains of serotonin receptors 5-HT1B and 5-HT4.[1][2][7] This interaction is not merely structural; it has profound functional consequences.

The binding of p11 to these receptors facilitates their trafficking and localization to the cell surface.[1][2] By increasing the number of functional receptors on the plasma membrane, p11 effectively amplifies the cellular response to serotonin.[6][7] This mechanism provides a molecular explanation for how changes in p11 levels can directly impact serotonergic neurotransmission, a system long implicated in the pathophysiology of depression. Antidepressants, particularly Selective Serotonin Reuptake Inhibitors (SSRIs), are known to increase extracellular serotonin levels. This, in turn, leads to an upregulation of p11, creating a positive feedback loop that enhances serotonergic signaling and may contribute to the therapeutic effects of these drugs.[6][8]

Nuclear Signaling and Gene Transcription

Beyond the cell membrane, p11 participates in nuclear signaling pathways that regulate gene expression. p11 forms a heterotetrameric complex with Annexin A2 (AnxA2).[6][9] This p11/AnxA2 complex can translocate to the nucleus, where it interacts with the chromatin remodeling protein SMARCA3 (also known as HTLF).[6]

The resulting p11/AnxA2/SMARCA3 complex functions to remodel chromatin, making specific gene promoters more accessible for transcription.[6] This mechanism is believed to underlie some of the long-term effects of antidepressants, such as increased adult hippocampal neurogenesis, which is a process implicated in recovery from depression.[6][10] Studies in knockout mice have shown that both p11 and SMARCA3 are necessary for the neurogenic and behavioral responses to chronic SSRI treatment.[6] This nuclear action demonstrates that p11 is not just a modulator of rapid synaptic events but also a key player in the lasting cellular adaptations required for antidepressant efficacy.

Interaction with Ion Channels and Other Receptors

The regulatory role of p11 extends to a variety of ion channels and other non-serotonergic receptors.[8][11] It has been shown to interact with and regulate the trafficking of:

-

Voltage-gated sodium channels (e.g., NaV1.8)[9]

-

Acid-sensing ion channels (ASICs)[9]

-

TASK-1 potassium channels[9]

By modulating the surface expression and function of these channels and receptors, p11 can influence neuronal excitability and synaptic transmission in various brain circuits.[11] This "promiscuous" binding capability suggests that p11 acts as a crucial signaling hub, integrating inputs from multiple systems—including serotonergic and glutamatergic pathways—to regulate mood-related behaviors.[3][8] The disruption of these functions in a state of p11 deficiency likely contributes to the broad symptomatology of depression.

Crosstalk with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Major depression is frequently associated with dysregulation of the HPA axis, the body's primary stress response system, often leading to hypercortisolemia.[12][13][14] Emerging evidence indicates a link between p11 and HPA axis function. Studies have found that p11 is highly expressed in the paraventricular nucleus of the hypothalamus, a key region for HPA regulation.[12] Clinical research has identified significant differences in peripheral p11 levels in CD4+T cells, as well as cortisol and adrenocorticotropic hormone (ACTH) levels, between MDD patients and healthy controls.[12] This suggests a complex interplay where chronic stress may alter p11 levels, contributing to HPA dysfunction, and vice-versa. This connection is particularly noted in female patients, suggesting that p11 may be a factor in the sex differences observed in depression prevalence.[12]

Quantitative Data Summary

Quantitative analysis from preclinical and clinical studies provides compelling evidence for p11's role in depression.

Table 1: Summary of p11 Expression Changes in Depression and After Antidepressant Treatment

| Condition | Model / Population | Brain Region / Cell Type | Change in p11 Level | Reference(s) |

|---|---|---|---|---|

| Depression | Postmortem Human Brains (MDD) | Anterior Cingulate Cortex | Decreased | [3] |

| Animal Model of Depression | Forebrain | Decreased | [2][5] | |

| MDD Patients | CD4+T Cells (Peripheral Blood) | Significantly Different vs. Controls | [12] | |

| Antidepressant Treatment | Rodent Models (SSRIs) | Hippocampus, Cortex | Increased | [1][6] |

| Rodent Models (ECT) | Forebrain | Increased | [2][5] |

| | MDD Patients (on Citalopram) | White Blood Cells | Levels studied as biomarker |[9][15] |

Table 2: Behavioral Phenotypes of p11 Genetically Modified Mouse Models

| Mouse Model | Behavioral Test | Measured Outcome | Result Compared to Wild-Type | Reference(s) |

|---|---|---|---|---|

| p11 Knockout (KO) | Forced Swim Test | Immobility Time | Increased (Depression-like) | [6] |

| Tail Suspension Test | Immobility Time | Increased (Depression-like) | [3][6] | |

| Sucrose Preference Test | Sucrose Consumption | Decreased (Anhedonia) | [6] | |

| Response to Antidepressants | Behavioral Improvement | Abolished/Reduced | [1][6] | |

| p11 Overexpression | Forced Swim Test | Immobility Time | Decreased (Antidepressant-like) | [1][5] |

| | Tail Suspension Test | Immobility Time | Decreased (Antidepressant-like) |[1][5] |

Key Experimental Protocols

The following methodologies have been central to elucidating the molecular mechanisms of p11.

Yeast Two-Hybrid (Y2H) Screen

This technique was used to identify the initial interaction between p11 and serotonin receptors.

-

Principle: To identify protein-protein interactions. A "bait" protein (e.g., the third intracellular loop of the 5-HT1B receptor) is fused to a DNA-binding domain (DBD) of a transcription factor. A library of "prey" proteins (e.g., from a brain cDNA library) is fused to the activation domain (AD) of the same transcription factor.

-

Methodology:

-

The bait construct is transformed into a yeast strain.

-

The prey library is transformed into the same yeast strain.

-

If the bait and a prey protein interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.

-

This functional transcription factor then drives the expression of reporter genes (e.g., HIS3, LacZ), allowing yeast to grow on a selective medium (lacking histidine) and turn blue in the presence of X-gal.

-

Positive clones are sequenced to identify the interacting prey protein (p11).[7]

-

Co-Immunoprecipitation (Co-IP) and Western Blot

This method is used to validate protein-protein interactions within a cellular context.

-

Principle: An antibody targeting a known protein ("bait") is used to pull it out of a cell lysate. Any proteins bound to the bait will be pulled down as well.

-

Methodology:

-

Cells or brain tissue are lysed to release proteins while maintaining protein complexes.

-

The lysate is incubated with an antibody specific to the bait protein (e.g., anti-5-HT1B).

-

Protein A/G-agarose beads are added, which bind to the antibody, forming a solid complex.

-

The complex is pelleted by centrifugation, and unbound proteins are washed away.

-

The bound proteins are eluted from the beads and separated by size using SDS-PAGE.

-

A Western blot is performed using an antibody against the suspected interacting protein (e.g., anti-p11) to confirm its presence in the immunoprecipitated complex.

-

Adeno-Associated Virus (AAV) Mediated Gene Transfer

This technique is used for region-specific knockdown or overexpression of p11 in the brain to study its behavioral effects.

-

Principle: AAV is a non-pathogenic virus used as a vector to deliver genetic material (e.g., a p11 cDNA for overexpression or an shRNA against p11 for knockdown) to specific cells.

-

Methodology:

-

Vector Construction: The p11 gene or a corresponding shRNA is cloned into an AAV vector plasmid, often co-expressing a fluorescent marker like YFP or GFP for visualization.[16]

-

Virus Production: The AAV plasmid is transfected into packaging cells (e.g., HEK293T) along with helper plasmids to produce replication-deficient viral particles.

-

Stereotaxic Surgery: Anesthetized mice are placed in a stereotaxic frame. A small hole is drilled in the skull above the target brain region (e.g., Nucleus Accumbens).

-

Microinjection: The purified AAV solution is slowly infused into the target region using a microinjection pump.

-

Behavioral Testing: After a recovery period (typically 2-3 weeks to allow for gene expression), mice undergo behavioral tests (e.g., Forced Swim Test, Tail Suspension Test) to assess the effects of p11 manipulation.[16][17]

-

p11 as a Therapeutic Target and Biomarker

The extensive evidence implicating p11 in the pathophysiology of depression makes it a highly attractive therapeutic target.

-

Gene Therapy: Preclinical studies have shown that virally-mediated overexpression of p11 specifically in the nucleus accumbens of normal mice is sufficient to produce an antidepressant-like phenotype.[7] More strikingly, the same intervention in constitutive p11 knockout mice reverses their depression-like behaviors.[7][16] These findings provide a strong proof-of-concept for gene therapy approaches aimed at restoring p11 function in specific brain circuits.

-

Biomarker Potential: The discovery that p11 levels are altered in peripheral blood cells of MDD patients opens the possibility of using it as a diagnostic or prognostic biomarker.[9][12] A readily accessible blood-based marker could help in diagnosing depression, stratifying patients, or predicting their response to specific antidepressant treatments, moving the field closer to personalized medicine for psychiatric disorders.[7][15]

Conclusion and Future Directions

The multifunctional protein p11 is a key molecular nexus in the neurobiology of depression. It acts at the membrane to amplify serotonergic signaling, in the nucleus to enact long-term changes in gene expression, and on ion channels to modulate neuronal excitability. The convergence of evidence from human postmortem studies, animal models, and cellular biology firmly establishes that a deficit in p11 function contributes to a depressive state, while its enhancement promotes resilience and antidepressant responses.

Future research should focus on several key areas. First, elucidating the specific upstream mechanisms that lead to the reduction of p11 in depression is critical. Second, developing small molecules that can either enhance p11 expression or mimic its function by stabilizing its interaction with key partners like the 5-HT1B receptor could lead to a novel class of antidepressants. Finally, large-scale clinical studies are needed to validate the use of peripheral p11 as a biomarker for treatment response.[7] Continued investigation into the molecular world of p11 holds immense promise for developing more effective and targeted therapies for the millions affected by depression.

References

- 1. pnas.org [pnas.org]

- 2. alzinfo.org [alzinfo.org]

- 3. Frontiers | S100A10 and its binding partners in depression and antidepressant actions [frontiersin.org]

- 4. zmescience.com [zmescience.com]

- 5. researchgate.net [researchgate.net]

- 6. p11 and its role in depression and therapeutic responses to antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell‐ and region‐specific expression of depression‐related protein p11 (S100a10) in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RePORT ⟩ RePORTER [reporter.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. HPA Axis in Major Depression: Cortisol, Clinical Symptomatology, and Genetic Variation Predict Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Implication of the hypothalamic–pituitary–adrenal axis in the physiopathology of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p11 Protein Levels in Patients With Major Depressive Disorder Treated With Citalopram | MedPath [trial.medpath.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Measuring p11 (S100A10) Levels in Brain Tissue: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

p11, also known as S100A10, is a member of the S100 family of calcium-binding proteins. In the central nervous system, p11 plays a crucial role in the regulation of mood and is implicated in the pathophysiology of depression and the mechanism of action of antidepressants. It forms a heterotetrameric complex with annexin A2 (Anxa2), which influences the trafficking and cell surface localization of various proteins, including serotonin receptors and ion channels.[1] Consequently, the accurate quantification of p11 levels in brain tissue is essential for advancing our understanding of its role in neuropsychiatric disorders and for the development of novel therapeutics.

These application notes provide detailed protocols for the measurement of p11 protein levels in brain tissue using common laboratory techniques: Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC).

Data Presentation

The following table summarizes quantitative data on p11 protein expression in human brain tissue, providing a reference for expected changes in a disease context.

| Brain Region | Condition | Fold Change (vs. Control) | Method | Reference |

| Nucleus Accumbens | Major Depressive Disorder | ↓ ~25% | Western Blot | [2] |

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Caption: p11 signaling pathway in a neuron.

Caption: Experimental workflow for p11 quantification.

Experimental Protocols

Western Blot Protocol for p11 Detection

This protocol details the detection of p11 in brain tissue lysates.

Materials:

-

Brain tissue

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

4-15% Mini-PROTEAN TGX Precast Protein Gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-p11/S100A10 antibody (e.g., monoclonal, diluted 1:500-1:2000 in blocking buffer)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

ECL Western Blotting Substrate

-

Chemiluminescence detection system

Procedure:

-

Protein Extraction:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold lysis buffer with protease inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Sample Preparation:

-

Dilute the protein samples to the same concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (20-30 µg) per lane onto a 4-15% SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins to a PVDF membrane at 100V for 1 hour or using a semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p11 antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify p11 protein levels, normalizing to a loading control (e.g., GAPDH or β-actin).

-

ELISA Protocol for p11 Quantification

This protocol is based on a sandwich ELISA format, commonly available as commercial kits.

Materials:

-

p11 ELISA Kit (containing pre-coated plate, detection antibody, standards, and buffers)

-

Brain tissue lysate (prepared as in the Western Blot protocol)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare brain tissue homogenates as described in the Western Blot protocol.

-

Dilute the samples to fall within the detection range of the ELISA kit.

-

-

ELISA Assay:

-

Add p11 standards and samples to the wells of the pre-coated microplate.

-

Incubate as per the kit instructions (typically 1-2 hours at 37°C).

-

Wash the wells multiple times with the provided wash buffer.

-

Add the biotin-conjugated detection antibody and incubate.

-

Wash the wells.

-

Add HRP-conjugated avidin and incubate.

-

Wash the wells.

-

Add the TMB substrate and incubate in the dark until a color change is observed.

-

Stop the reaction with the provided stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the concentration of p11 in the samples by interpolating their absorbance values on the standard curve.

-

Immunohistochemistry (IHC) Protocol for p11 Localization

This protocol allows for the visualization of p11 expression and localization within the cellular context of brain tissue.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections

-

Xylene and graded ethanol series (for FFPE)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBST)

-

Primary antibody: Anti-p11/S100A10 antibody (e.g., monoclonal, diluted 1:200-1:1000 in blocking solution)

-

Biotinylated secondary antibody

-

Avidin-Biotin Complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for FFPE sections):

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Boil the sections in antigen retrieval solution for 10-20 minutes.

-

Allow the slides to cool to room temperature.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with the primary anti-p11 antibody overnight at 4°C.

-

Wash with PBST.

-

Incubate with the biotinylated secondary antibody for 1 hour.

-

Wash with PBST.

-

Incubate with ABC reagent for 30 minutes.

-

Wash with PBST.

-

-

Visualization:

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol and xylene.

-

Mount with a coverslip using mounting medium.

-

-

Analysis:

-

Examine the sections under a microscope to assess the intensity and cellular localization of p11 staining. Image analysis software can be used for semi-quantitative analysis.

-

References

Application Notes: Experimental Protocols for p11 (S100A10) Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the immunoprecipitation (IP) of the p11 protein, also known as S100A10. This technique is crucial for studying p11's protein-protein interactions, which are implicated in various neurological processes, including depression and nociception. The protocols provided herein are designed for both standard immunoprecipitation to isolate p11 and for co-immunoprecipitation (Co-IP) to identify its binding partners, such as Annexin A2 and the serotonin 5-HT1B receptor.

Introduction to p11 (S100A10)

p11 is a member of the S100 family of calcium-binding proteins. Unlike other S100 proteins, p11 does not bind calcium but exists in a permanently active conformation. It forms a heterotetrameric complex with Annexin A2, which plays a role in membrane trafficking and exocytosis. Furthermore, p11 has been shown to interact with various membrane proteins, including ion channels and G-protein coupled receptors, thereby modulating their cell surface expression and function. Understanding these interactions is key to elucidating the role of p11 in cellular signaling and its potential as a therapeutic target.

Experimental Design Considerations

Successful immunoprecipitation of p11 requires careful optimization of several parameters. Key considerations include the choice of antibody, lysis buffer composition to maintain protein-protein interactions, and appropriate wash conditions to minimize non-specific binding.

Antibody Selection: The choice of a high-affinity, specific antibody is critical for successful p11 IP. Both monoclonal and polyclonal antibodies can be effective. It is recommended to use an antibody that has been validated for immunoprecipitation by the manufacturer.

Lysis Buffer: The lysis buffer must effectively solubilize cellular proteins while preserving the native conformation of p11 and its interaction complexes. Non-ionic detergents like NP-40 or Triton X-100 are generally preferred over harsh ionic detergents such as SDS for Co-IP experiments.[1][2] RIPA buffer, which contains a combination of detergents, can also be a good starting point for optimizing lysis conditions.[3][4]

Controls: Appropriate controls are essential for interpreting IP and Co-IP results. These should include:

-

Isotype Control IgG: An antibody of the same isotype and from the same host species as the primary antibody, used at the same concentration to determine the level of non-specific binding to the beads and antibody.

-

Beads Only Control: Protein A/G beads incubated with the cell lysate in the absence of a primary antibody to identify proteins that bind non-specifically to the beads.

-

Input Control: A fraction of the cell lysate that has not been subjected to immunoprecipitation, used to verify the presence of the target protein(s) in the starting material.

Data Presentation: Quantitative Parameters for p11 Immunoprecipitation

The following tables summarize the recommended ranges for key quantitative parameters in a p11 immunoprecipitation experiment. Researchers should empirically determine the optimal conditions for their specific cell or tissue type and antibody.

Table 1: Lysis Buffer Components

| Component | Concentration Range | Purpose |

| Tris-HCl (pH 7.4-8.0) | 20-50 mM | Buffering agent |

| NaCl | 137-150 mM | Maintains ionic strength |

| EDTA | 1-2 mM | Chelates divalent cations |

| Non-ionic Detergent (NP-40 or Triton X-100) | 0.1-1.0% (v/v) | Solubilizes proteins |

| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |

| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |

Table 2: Immunoprecipitation Parameters

| Parameter | Recommended Amount/Time | Notes |

| Total Protein Lysate | 0.5-1.0 mg | Starting material per IP reaction.[3] |

| Anti-p11 Primary Antibody | 1-5 µg | Titrate for optimal performance.[3][5] |

| Protein A/G Beads (50% slurry) | 20-50 µl | Depends on the antibody isotype and binding capacity. |

| Antibody-Lysate Incubation | 2 hours to overnight | Overnight incubation at 4°C can increase yield.[3] |

| Lysate-Bead Incubation | 1-4 hours | At 4°C with gentle rotation.[6] |

| Number of Washes | 3-5 times | To remove non-specifically bound proteins.[4] |

Table 3: Wash and Elution Buffer Components

| Buffer Type | Component | Concentration | Purpose |

| Wash Buffer | Tris-HCl (pH 7.4) | 10-50 mM | Buffering agent |

| NaCl | 150-500 mM | Higher salt can reduce non-specific binding | |

| EDTA | 1 mM | Chelating agent | |

| Non-ionic Detergent | 0.1% (v/v) | Maintain protein solubility | |

| Elution Buffer (Option 1) | Glycine-HCl (pH 2.5-3.0) | 0.1-0.2 M | Gentle elution, allows for bead reuse.[6][7] |

| Elution Buffer (Option 2) | SDS-PAGE Sample Buffer (1X) | N/A | Denaturing elution for Western blot analysis.[6] |

Experimental Protocols

Protocol 1: Standard Immunoprecipitation of p11

This protocol describes the immunoprecipitation of endogenous p11 from cell lysates for subsequent analysis by Western blotting.

A. Cell Lysis

-

Wash cultured cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (see Table 1) to the cell pellet (e.g., 1 mL per 10^7 cells).[3]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

B. Pre-clearing the Lysate (Optional but Recommended)

-

Add 20 µl of Protein A/G bead slurry to 1 mg of cell lysate.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

C. Immunoprecipitation

-

Add 1-5 µg of anti-p11 antibody to the pre-cleared lysate.

-

Incubate with gentle rotation overnight at 4°C.

-

Add 30 µl of Protein A/G bead slurry and incubate with gentle rotation for 2-4 hours at 4°C.

-

Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully discard the supernatant.

D. Washing

-

Add 500 µl of ice-cold wash buffer (see Table 3) to the beads.

-

Gently invert the tube several times to resuspend the beads.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant.

-

Repeat the wash steps three to five times.

E. Elution

-

For Western Blot Analysis (Denaturing Elution): Resuspend the washed beads in 30-50 µl of 1X SDS-PAGE sample buffer.

-

Boil the sample for 5-10 minutes at 95-100°C to elute the protein and denature it.

-

Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE.

Protocol 2: Co-Immunoprecipitation of p11 and Interacting Proteins

This protocol is designed to isolate p11 and its binding partners. The key is to use a non-denaturing lysis buffer and gentle wash conditions to preserve protein complexes.

-

Follow steps A through D of Protocol 1, with the following modifications:

-

Lysis Buffer: Use a lysis buffer with a non-ionic detergent like 0.5% NP-40 or Triton X-100 and avoid ionic detergents.

-

Wash Buffer: Use a wash buffer with a physiological salt concentration (e.g., 150 mM NaCl) to maintain weaker protein-protein interactions. The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations.[1]

-

-

Elution (Non-Denaturing for Functional Assays or Mass Spectrometry)

-

After the final wash, add 50-100 µl of 0.1 M glycine-HCl (pH 2.5-3.0) to the beads.

-

Incubate for 10 minutes at room temperature with gentle agitation.

-

Centrifuge to pellet the beads and immediately transfer the supernatant (containing the eluted proteins) to a new tube.

-

Neutralize the eluate by adding 1/10th volume of 1 M Tris-HCl, pH 8.5.

-

Mandatory Visualizations

Caption: Workflow for p11 Immunoprecipitation.

References

Application Notes and Protocols for the p11 Knockout Mouse Model in Depression Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) is a significant global health concern with a complex pathophysiology. The protein p11 (also known as S100A10) has emerged as a key player in the neurobiology of depression and the response to antidepressant treatments.[1][2] Studies have shown that p11 levels are reduced in the postmortem brains of individuals with depression.[1] The p11 knockout (KO) mouse model provides a valuable tool for investigating the role of this protein in depressive-like behaviors and for the preclinical evaluation of novel antidepressant therapies. These mice exhibit a consistent depression-like phenotype, making them a valuable resource for understanding the molecular mechanisms underlying this disorder.[3]

The Role of p11 in the Brain

p11 is a member of the S100 family of calcium-binding proteins. In the central nervous system, p11 is highly expressed in brain regions implicated in mood regulation, such as the cortex and hippocampus. Its primary function in the context of depression is linked to its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT4 receptors.[4][5][6] By binding to these receptors, p11 facilitates their trafficking to and localization at the cell surface, thereby enhancing serotonergic neurotransmission.[4][5][6][7] A deficiency in p11 leads to reduced cell surface expression of these receptors, impaired serotonin signaling, and consequently, a behavioral phenotype reminiscent of depression.[1]

p11 Knockout Mouse Phenotype

The targeted deletion of the p11 gene in mice results in a distinct and reproducible behavioral phenotype characterized by increased depression-like and anxiety-like behaviors. These mice serve as a valuable in vivo model to study the direct consequences of p11 deficiency on brain function and behavior.

Behavioral Characteristics:

-

Increased Immobility in Stress-Based Tests: p11 KO mice consistently show increased immobility time in the Tail Suspension Test (TST) and Forced Swim Test (FST), which is interpreted as a state of behavioral despair, a core feature of depressive-like behavior in rodents.[3][8]

-

Anhedonia: These mice often display a reduced preference for sweetened solutions over plain water in the Sucrose Preference Test (SPT), indicating anhedonia, the inability to experience pleasure, which is a key symptom of depression in humans.

-

Anxiety-like Behaviors: In addition to depressive-like traits, p11 KO mice can also exhibit increased anxiety-like behaviors in paradigms such as the elevated plus-maze and light-dark box test.[8]

Data Presentation: Summary of Behavioral Phenotypes

The following tables summarize the quantitative data from behavioral experiments comparing p11 knockout mice with their wild-type (WT) littermates.

| Behavioral Test | Parameter Measured | Wild-Type (WT) Mice | p11 Knockout (KO) Mice | Reference |

| Tail Suspension Test | Immobility Time (seconds) | Lower | Significantly Higher | [3] |

| Forced Swim Test | Immobility Time (seconds) | Lower | Significantly Higher | [3][8] |

| Sucrose Preference Test | Sucrose Preference (%) | Higher | Significantly Lower | [3] |

| Elevated Plus Maze | Time in Open Arms (seconds) | Higher | Significantly Lower | |

| Light-Dark Box Test | Time in Light Compartment (s) | Higher | Significantly Lower | [8] |

Signaling Pathways and Experimental Workflows

p11 Signaling Pathway in Depression

The primary mechanism by which p11 is thought to influence mood is through the modulation of serotonergic signaling. The following diagram illustrates the proposed signaling cascade.

References

- 1. p11 and its role in depression and therapeutic responses to antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. P11 Loss-of-Function is Associated with Decreased Cell Proliferation and Neurobehavioral Disorders in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzinfo.org [alzinfo.org]

- 5. Role of p11 in Cellular and Behavioral Effects of 5-HT4 Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of p11 in cellular and behavioral effects of 5-HT4 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Linkage of s100a10 (p11) to enteric 5-HT4-mediated serotonergic signaling roles in GI motility, enteric nervous system development, and co-morbid dysfunction of gut and brain - Kara Margolis [grantome.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Studying the p11 (S100A10) and 5-HT1B Receptor Interaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between the annexin A2 light chain p11 (also known as S100A10) and the serotonin 1B receptor (5-HT1B) is a critical area of research in neurobiology and pharmacology, particularly in the context of depression and antidepressant action. p11 has been shown to modulate the function of the 5-HT1B receptor by increasing its cell surface localization and signaling. This document provides detailed application notes and protocols for various experimental techniques to study this important protein-protein interaction.

Data Presentation

While extensive research has confirmed the interaction between p11 and the 5-HT1B receptor, specific biophysical quantitative data such as binding affinities (Kd) are not consistently reported across the literature. The following tables are structured to present the types of quantitative data that can be obtained using the described techniques.

Table 1: Quantitative Analysis of p11 and 5-HT1B Receptor Interaction

| Technique | Parameter | Reported Value | Cell/System Type | Reference |

| Surface Plasmon Resonance (SPR) | Binding Affinity (Kd) | Data not available | Purified proteins | - |

| Association Rate (ka) | Data not available | Purified proteins | - | |

| Dissociation Rate (kd) | Data not available | Purified proteins | - | |

| Bioluminescence Resonance Energy Transfer (BRET) | BRET Ratio | Qualitative increase shown | HEK293 cells | (Svenningsson et al., 2006) |

| BRET50 | Data not available | HEK293 cells | - | |

| Proximity Ligation Assay (PLA) | PLA Signal/Cell | Qualitative increase shown | Neuronal cell lines/Primary neurons | (Adaptable from various PLA studies) |

| Co-Immunoprecipitation (Co-IP) | % of Input Pulled Down | Qualitative data | Brain tissue/Cultured cells | (Svenningsson et al., 2006) |

Table 2: Functional Consequences of the p11 and 5-HT1B Receptor Interaction

| Functional Assay | Parameter | Effect of p11 | Cell/System Type | Reference |

| Cell Surface Expression Assay | 5-HT1B Receptor Surface Levels | Increased | COS-7 cells | (Svenningsson et al., 2006) |

| cAMP Accumulation Assay | Forskolin-stimulated cAMP levels | Decreased (enhanced 5-HT1B signaling) | Cultured cells | (Svenningsson et al., 2006) |

| Radioligand Binding | 5-HT1B Receptor Binding Sites | Increased | Brain tissue from p11 overexpressing mice | (Svenningsson et al., 2006) |

Signaling Pathway and Experimental Workflows

p11 and 5-HT1B Receptor Signaling Pathway

The interaction between p11 and the 5-HT1B receptor facilitates the trafficking of the receptor to the cell membrane and enhances its signaling upon serotonin binding. This leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.

Caption: p11 facilitates 5-HT1B receptor trafficking and signaling.

Experimental Protocols

Co-Immunoprecipitation (Co-IP)

This protocol describes the co-immunoprecipitation of p11 and the 5-HT1B receptor from brain tissue to demonstrate their interaction in a native environment.

Workflow for Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation of p11 and 5-HT1B.

Protocol:

-

Tissue Homogenization: Homogenize fresh or frozen brain tissue (e.g., prefrontal cortex or hippocampus) in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Cell Lysis: Incubate the homogenate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Pre-clearing: Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. Add a primary antibody against the 5-HT1B receptor and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against p11.

Proximity Ligation Assay (PLA)

PLA allows for the in situ detection of protein-protein interactions with high specificity and sensitivity. A positive signal, visualized as a fluorescent spot, indicates that the two target proteins are within 40 nm of each other.

Workflow for Proximity Ligation Assay

Caption: Workflow for Proximity Ligation Assay of p11 and 5-HT1B.

Protocol:

-

Cell Culture and Fixation: Culture cells (e.g., primary neurons or a suitable cell line) on coverslips, fix with 4% paraformaldehyde, and permeabilize with Triton X-100.

-

Blocking: Block non-specific binding sites with a blocking solution provided in a commercial PLA kit (e.g., Duolink®).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies raised in different species against p11 and the 5-HT1B receptor overnight at 4°C.

-

PLA Probe Incubation: Wash the cells and incubate with PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.

-

Ligation: Wash and add the ligation solution containing ligase to join the two PLA probes into a closed DNA circle. Incubate for 30 minutes at 37°C.

-

Amplification: Wash and add the amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides for rolling circle amplification. Incubate for 100 minutes at 37°C.

-

Imaging and Analysis: Mount the coverslips and visualize the PLA signals using a fluorescence microscope. Quantify the number of fluorescent spots per cell using image analysis software.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique to monitor protein-protein interactions in living cells. It measures the energy transfer from a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to one protein to a fluorescent acceptor (e.g., YFP) fused to the other.

Workflow for BRET Assay

Caption: Workflow for BRET Assay of p11 and 5-HT1B interaction.

Protocol:

-

Construct Generation: Create expression vectors encoding p11 fused to a BRET donor (e.g., p11-Rluc) and the 5-HT1B receptor fused to a BRET acceptor (e.g., 5-HT1B-YFP).

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with the donor and acceptor constructs. For BRET saturation assays, transfect a constant amount of the donor construct with increasing amounts of the acceptor construct.

-

Cell Seeding: Seed the transfected cells into a white, clear-bottom 96-well plate.

-

BRET Measurement: 24-48 hours post-transfection, add the BRET substrate (e.g., coelenterazine h) to each well.

-

Data Acquisition: Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for YFP) using a plate reader equipped for BRET.

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. A significant increase in the BRET ratio in cells co-expressing both fusion proteins compared to controls indicates an interaction. For saturation assays, plot the BRET ratio as a function of the acceptor/donor expression ratio to determine the BRETmax and BRET50.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for the quantitative analysis of biomolecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as one molecule binds to another that is immobilized on the chip.

Workflow for Surface Plasmon Resonance

Caption: Workflow for Surface Plasmon Resonance analysis.

Protocol:

-

Protein Purification: Express and purify recombinant p11 and the 5-HT1B receptor. Note that purifying a functional GPCR can be challenging and may require solubilization in detergents.

-